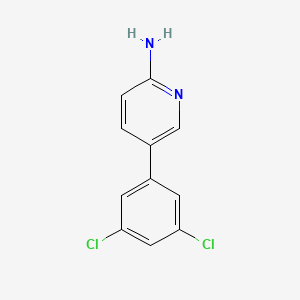

5-(3,5-Dichlorophenyl)pyridin-2-amine

Description

Contextualization within the Field of Substituted Pyridine (B92270) Derivatives

Substituted pyridine derivatives represent a cornerstone in organic and medicinal chemistry. nih.govresearchgate.net The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a structural unit found in numerous natural products, including vitamins and alkaloids. nih.govresearchgate.net Its derivatives are recognized for their wide-ranging applications, from being crucial intermediates in the synthesis of biologically active compounds to forming novel materials. researchgate.net

In the realm of drug discovery, the pyridine scaffold is one of the most extensively used heterocycles. nih.gov This is due to its profound effect on the pharmacological activity of a molecule. nih.govnih.gov The nitrogen atom in the pyridine ring can form hydrogen bonds and act as a bioisostere for other chemical groups, which can improve a drug's solubility and binding affinity to biological targets. rsc.org The versatility of the pyridine ring allows for easy conversion into various functional derivatives, making it a favored pharmacophore in the design and synthesis of new therapeutic agents. nih.gov Consequently, pyridine-containing compounds have been developed as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. nih.gov

Significance of the 2-Aminopyridine (B139424) Scaffold in Organic Synthesis

Within the broader class of pyridine derivatives, the 2-aminopyridine scaffold holds particular importance. rsc.org This simple, low-molecular-weight moiety is a highly functionalized building block for creating a diverse range of more complex molecules with biological relevance. rsc.org A key advantage of the 2-aminopyridine structure is its straightforward design, which often allows for the synthesis of single products with minimal side reactions. rsc.org

The reactivity of the 2-aminopyridine scaffold makes it a valuable intermediate in organic synthesis. ijpsr.com It is frequently used in multicomponent reactions, which are efficient chemical processes that combine three or more starting materials in a single step to form a complex product, thereby saving time and resources. nih.gov The 2-aminopyridine framework is a precursor for a variety of heterocyclic compounds and is a core component in molecules studied for numerous biological activities, including as inhibitors of enzymes like neuronal nitric oxide synthase and for their potential antibacterial properties. nih.govnorthwestern.edu

Overview of Advanced Research Trajectories Involving the Compound

Research involving 5-(3,5-Dichlorophenyl)pyridin-2-amine and structurally related compounds is exploring several advanced applications. It is utilized as a chemical building block for creating more elaborate molecular structures and as a ligand in the field of coordination chemistry.

A significant and specific area of investigation is the development of (3,5-dichlorophenyl)pyridine-based molecules as inhibitors of furin, a proprotein convertase enzyme. nih.govscienceopen.com Furin is involved in the maturation of many proteins, including those from viruses. scienceopen.com Inhibitors derived from the (3,5-dichlorophenyl)pyridine scaffold have shown high cellular potency and antiviral activity, including against SARS-CoV-2. nih.govscienceopen.com Structural studies have revealed that these inhibitors bind to furin through an "induced-fit" mechanism, causing a significant conformational change in the enzyme's active site. nih.gov The 3,5-dichlorophenyl group plays a crucial role by inserting into a newly formed hydrophobic pocket, leading to strong binding. nih.gov This discovery opens new avenues for structure-based drug design of broad-spectrum antiviral therapeutics. nih.govscienceopen.com

Beyond this, the compound is a subject of interest in medicinal chemistry for its potential as a therapeutic agent in various conditions, and in materials science for the development of new materials.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Furin |

| Pyridine |

Structure

3D Structure

Properties

IUPAC Name |

5-(3,5-dichlorophenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2/c12-9-3-8(4-10(13)5-9)7-1-2-11(14)15-6-7/h1-6H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEJSAOWCCLFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718571 | |

| Record name | 5-(3,5-Dichlorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226595-66-9 | |

| Record name | 5-(3,5-Dichlorophenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Dissection of the 5-(3,5-Dichlorophenyl)pyridin-2-amine Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available precursors. ias.ac.inamazonaws.com For this compound, the analysis identifies two primary disconnections that inform its synthetic design.

The most logical disconnection is the carbon-carbon (C-C) bond between the pyridine (B92270) ring and the 3,5-dichlorophenyl group. This approach simplifies the target molecule into two key synthons: a 2-amino-5-halopyridine fragment and a 3,5-dichlorophenyl fragment. The corresponding synthetic equivalents for these synthons would be a compound like 5-bromo-2-aminopyridine and 3,5-dichlorophenylboronic acid. This strategy points directly toward a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a robust method for forming the pivotal aryl-aryl bond. advancechemjournal.com

A second retrosynthetic pathway involves the disconnection of the carbon-nitrogen (C-N) bond of the amino group at the C2 position of the pyridine ring. This approach suggests a precursor molecule, such as 2-chloro-5-(3,5-dichlorophenyl)pyridine, which could then undergo amination. This strategy relies on nucleophilic aromatic substitution (SNAr) to install the amine functionality onto the pre-formed biaryl scaffold. youtube.com

These two distinct retrosynthetic approaches provide a strategic foundation for the synthesis of this compound, with each pathway leveraging different but powerful bond-forming methodologies.

Catalytic Approaches for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds. nih.govtcichemicals.com This reaction is central to constructing the this compound scaffold by coupling a pyridine derivative with a phenylboronic acid derivative.

The reaction typically involves the coupling of a heteroaryl halide, such as 5-bromo-2-aminopyridine or 5-chloro-2-aminopyridine, with 3,5-dichlorophenylboronic acid. A palladium catalyst is essential for this transformation. While various palladium sources can be used, the reactivity of heteroaryl chlorides, which are often less reactive than bromides or iodides, may necessitate specific catalytic systems. nih.govtcichemicals.com

The synthesis is performed in the presence of a base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent like dioxane, dimethylformamide (DMF), or ethanol with water. nih.govmdpi.com Despite the potential for the amino group on the pyridine ring to inhibit the catalyst, studies have shown that with the correct choice of ligands, the coupling of aminopyridines can proceed efficiently without the need for protecting the amino group. organic-chemistry.orgnih.gov

Table 1: Example Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides

| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / Dialkylbiphenylphosphine | K₃PO₄ | Toluene | 82% organic-chemistry.org |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | H₂O/DMF | 95% nih.gov |

This table is interactive. Users can sort columns to compare different reaction parameters.

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like substituted 2-aminopyridines in a single step from readily available starting materials. mdpi.comnih.gov This approach combines economic and environmental advantages by reducing the number of synthetic steps and minimizing waste. mdpi.comresearchgate.net

A plausible MCR strategy to construct the this compound scaffold would involve a one-pot reaction of four components: an aldehyde (3,5-dichlorobenzaldehyde), a source of two carbons with a nitrile group (malononitrile), a ketone (e.g., acetone or acetophenone), and an ammonia source (e.g., ammonium carbonate). mdpi.com The reaction proceeds through a cascade of events, likely involving an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to yield the final substituted 2-aminopyridine (B139424) ring. nih.gov Various protocols for such syntheses have been developed, including catalyst-free and solvent-free methods, highlighting the versatility and "green" potential of MCRs. mdpi.comresearchgate.netresearchgate.net

The introduction of the amino group at the C2 position of the pyridine ring can be achieved via nucleophilic aromatic substitution (SNAr). This method is effective for electron-poor aromatic heterocycles like pyridine, where substitution is favored at the positions ortho (2-) and para (4-) to the ring nitrogen. youtube.com

In this synthetic approach, a precursor such as 2-chloro-5-(3,5-dichlorophenyl)pyridine would be treated with a strong nucleophile, typically an ammonia source. The reaction mechanism involves the addition of the nucleophile to the electron-deficient pyridine ring to form a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (e.g., chloride). youtube.comlibretexts.org The rate-determining step is often the initial nucleophilic attack. nih.gov

For SNAr to be efficient, the aromatic ring must be sufficiently "activated," meaning it is electron-poor. The intrinsic electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction at the 2-position. youtube.com While SNAr is a powerful tool, it requires the prior synthesis of the biaryl precursor containing a suitable leaving group.

Optimization of Reaction Conditions and Solvent Systems

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability of a synthetic process. For the Suzuki-Miyaura coupling, key parameters include the choice of catalyst, ligand, base, and solvent.

Screening of these variables is a common practice in pharmaceutical process chemistry to develop robust and scalable syntheses. mdpi.com For instance, solvents such as ethanol, n-butanol, or aqueous mixtures of DMF have been found to be effective. nih.govmdpi.com The choice of base is also critical, with inorganic bases like Na₂CO₃, K₂CO₃, and K₃PO₄ being widely used. nih.govmdpi.com The reaction temperature and duration are also optimized to ensure complete conversion while preventing the degradation of products or catalysts. nih.gov

The selection of the palladium catalyst and its associated ligand has a profound impact on the efficiency of cross-coupling reactions. acs.org While simple catalysts like palladium acetate (Pd(OAc)₂) can be effective, particularly in ligand-free systems for certain substrates, the use of specialized phosphine ligands is often necessary for challenging couplings. nih.govacs.org

Electron-rich and sterically bulky dialkylbiaryl phosphine ligands, such as SPhos and XPhos, have proven to be highly effective for the Suzuki-Miyaura coupling of heteroaryl compounds, including highly basic aminopyridines that can otherwise inhibit catalyst activity. organic-chemistry.orgnih.gov These advanced ligands promote the critical oxidative addition and reductive elimination steps in the catalytic cycle, allowing reactions to proceed at lower catalyst loadings and under milder conditions. nih.gov The choice of ligand can dramatically alter reaction outcomes, and precatalysts derived from ligands like RuPhos and BrettPhos have been identified as superior for specific C-N cross-coupling reactions of 3-halo-2-aminopyridines. nih.gov

Table 2: Effect of Ligand and Base on Suzuki-Miyaura Coupling Yields

| Catalyst System | Ligand | Base | Solvent | Result |

|---|---|---|---|---|

| Pd₂(dba)₃ | RuPhos (L3) | LiHMDS | Toluene | High yield for C-N coupling nih.gov |

| Pd₂(dba)₃ | SPhos (L4) | LiHMDS | Toluene | High yield for C-N coupling nih.gov |

| Pd(OAc)₂ | SPhos (L7) | K₃PO₄ | Dioxane | Effective for aminopyridines nih.gov |

| Pd(OAc)₂ | XPhos (L8) | K₃PO₄ | Dioxane | Effective for heteroaryl chlorides nih.gov |

This is an interactive data table. Column sorting can help in comparing the effectiveness of different catalytic systems.

Exploration of Green Solvents in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including pyridine derivatives. nih.gov The goal is to minimize environmental impact by using less hazardous solvents, reducing waste, and improving energy efficiency. mdpi.com For the synthesis of this compound, which is typically achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the exploration of green solvents offers a promising alternative to conventional volatile organic compounds (VOCs). nih.govresearchgate.net

Water is a prime candidate as a green solvent due to its non-toxicity, non-flammability, and availability. mdpi.com Synthetic routes in aqueous media often require specialized catalysts or surfactants to overcome the poor solubility of organic reactants. Another approach is the use of solvent-free, or neat, reaction conditions, where the reactants are heated together without any solvent, which can lead to shorter reaction times and higher yields. mdpi.com Ethyl lactate, a biodegradable solvent derived from renewable resources, has also been successfully employed as a green medium for synthesizing heterocyclic compounds like pyrazolines. semanticscholar.org The application of these eco-friendly methods, including the use of microwave irradiation to accelerate reactions, is a key area of research for producing this compound and its derivatives more sustainably. nih.govmdpi.com

| Green Solvent/Condition | Potential Advantages | Typical Reaction Type | Notes |

|---|---|---|---|

| Water | Non-toxic, non-flammable, readily available mdpi.com | Suzuki Coupling, Heck Reaction | May require phase-transfer catalysts or water-soluble ligands. |

| Ethyl Lactate | Biodegradable, derived from biomass, low toxicity semanticscholar.org | Condensation reactions, Heterocycle synthesis semanticscholar.org | Effective for various condensation-based synthetic routes. |

| Solvent-Free (Neat) | Reduces solvent waste, can increase reaction rates, simplified workup mdpi.com | Multicomponent reactions mdpi.com | Often combined with microwave or thermal heating. |

| γ-Valerolactone (GVL) | Renewable (from biomass), biodegradable, low toxicity unibo.it | Solid-Phase Peptide Synthesis (SPPS), potential for other syntheses unibo.it | Shows good solubilizing power for organic reagents. unibo.it |

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes to this compound. The most common pathway, the Suzuki-Miyaura cross-coupling, involves a well-defined catalytic cycle. This cycle typically begins with the oxidative addition of a palladium(0) complex to an aryl halide (e.g., 5-bromo-2-aminopyridine). This is followed by transmetalation, where the organic group from an organoboron compound (e.g., 3,5-dichlorophenylboronic acid) is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond of the desired biaryl product and regenerates the palladium(0) catalyst. nih.govnih.gov

Another fundamental reaction for constructing the 2-aminopyridine scaffold is the Chichibabin amination. wikipedia.org Its mechanism is understood to be an addition-elimination process. A nucleophilic amide anion (e.g., from sodium amide) attacks the electron-deficient C2 position of the pyridine ring, forming a negatively charged σ-adduct intermediate. Aromaticity is then restored through the elimination of a hydride ion, which subsequently reacts to form hydrogen gas. wikipedia.org

For derivatization, the Buchwald-Hartwig amination is often employed. mdpi.com This palladium-catalyzed cross-coupling reaction forms a bond between an amine and an aryl halide, providing a powerful tool for functionalizing the 2-amino group or attaching different aryl groups to the pyridine core. The mechanism is similar to the Suzuki reaction, involving an oxidative addition, coordination of the amine, deprotonation, and reductive elimination sequence.

| Reaction | Key Mechanistic Steps | Intermediate Species |

|---|---|---|

| Suzuki-Miyaura Coupling | 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination nih.gov | Aryl-Pd(II)-Halide complex Diaryl-Pd(II) complex |

| Chichibabin Amination | 1. Nucleophilic Addition of Amide 2. Elimination of Hydride Ion wikipedia.org | Anionic σ-adduct (Meisenheimer adduct) wikipedia.org |

| Buchwald-Hartwig Amination | 1. Oxidative Addition 2. Amine Coordination/Deprotonation 3. Reductive Elimination | Aryl-Pd(II)-Amido complex |

Design and Synthesis of this compound Derivatives and Analogues

The structural framework of this compound serves as a versatile scaffold for designing novel compounds. By systematically modifying different parts of the molecule, researchers can fine-tune its physicochemical and biological properties.

Modifying the electronic and steric properties of the dichlorophenyl ring is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). nih.gov For the synthesis of such analogues, the Suzuki-Miyaura reaction is highly effective, utilizing a range of substituted phenylboronic acids with 5-bromo-2-aminopyridine. nih.gov For instance, introducing electron-donating groups (e.g., methyl, methoxy) or different electron-withdrawing groups (e.g., trifluoromethyl, nitro) in place of or in addition to the chlorine atoms can significantly alter molecular properties. rasayanjournal.co.in The specific substitution pattern on the phenyl ring has been shown to be crucial for the potency of related (3,5-dichlorophenyl)pyridine-based molecules. scienceopen.com

| Target Substituent | Example Precursor for Suzuki Coupling | Predicted Electronic Effect |

|---|---|---|

| 3,5-Difluoro | 3,5-Difluorophenylboronic acid | Strongly electron-withdrawing |

| 3,5-Dimethyl | 3,5-Dimethylphenylboronic acid | Weakly electron-donating |

| 3-Chloro-5-methoxy | 3-Chloro-5-methoxyphenylboronic acid | Mixed (inductive withdrawing, resonance donating) |

| 3,5-Bis(trifluoromethyl) | 3,5-Bis(trifluoromethyl)phenylboronic acid | Very strongly electron-withdrawing |

| 4-Amino | 4-Aminophenylboronic acid | Strongly electron-donating |

Alterations to the central pyridine ring can lead to the development of new heterocyclic systems with distinct properties. These modifications can involve introducing substituents at the C3, C4, or C6 positions or constructing fused-ring systems. For example, bromination of a 2-amino-6-thienylpyridine-3-carbonitrile occurs selectively at the C5 position of the pyridine ring, which can then be used in subsequent cross-coupling reactions to introduce new aryl groups. researchgate.net Synthesis of fused heterocycles, such as imidazo[1,2-a]pyridines or pyrido[2,3-d]pyrimidines, can be achieved from appropriately substituted 2-aminopyridine precursors. nih.govnih.gov These more complex scaffolds are of significant interest in drug discovery.

| Modification Type | Synthetic Strategy | Resulting Structure |

|---|---|---|

| Substitution | Begin with a pre-substituted pyridine (e.g., 3-bromo-5-chloropyridine) | Substituted pyridine core |

| Annulation (Ring Fusion) | Reaction of 2-aminopyridine with bifunctional reagents nih.govbeilstein-journals.org | Imidazo[1,2-a]pyridines, Pyrido[2,3-d]pyrimidines nih.govnih.gov |

| Isomeric Scaffolds | Use of isomeric starting materials (e.g., 4-aminopyridine derivatives) | Positional isomers of the core structure |

The 2-amino group is a key site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate properties like solubility, hydrogen bonding capacity, and metabolic stability. mdpi.com Common transformations include acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides to produce secondary or tertiary amines. nih.govnih.gov For example, N-(5-phenyl-2-pyridinyl)acetamide can be synthesized from 5-phenyl-2-pyridinamine. nih.gov More advanced methods like the Buchwald-Hartwig or Ullmann couplings can be used to introduce aryl or heteroaryl substituents, creating N-aryl derivatives. mdpi.com The synthesis of sulfonamides via reaction with sulfonyl chlorides is another important functionalization route.

| Functional Group | Reaction Type | Typical Reagent |

|---|---|---|

| Amide | Acylation | Acetyl chloride, Benzoyl chloride |

| Secondary/Tertiary Amine | Alkylation/Arylation | Methyl iodide, Benzyl bromide, Aryl halides (with Pd catalyst) mdpi.com |

| Sulfonamide | Sulfonylation | p-Toluenesulfonyl chloride |

| Urea/Thiourea | Addition | Isocyanates, Isothiocyanates |

Comprehensive Spectroscopic and Structural Characterization

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for determining the intricate details of a molecule's structure, including connectivity, functional groups, and electronic environment.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 5-(3,5-Dichlorophenyl)pyridin-2-amine is expected to show characteristic absorption bands corresponding to its primary amine, aromatic rings, and carbon-chlorine bonds.

N-H Stretching : As a primary amine, two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.

C-H Stretching : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C and C=N Stretching : The aromatic rings (pyridine and phenyl) will show characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

N-H Bending : The N-H bending (scissoring) vibration of the primary amine is expected around 1580-1650 cm⁻¹.

C-N Stretching : The stretching vibration for the aromatic C-N bond is anticipated in the 1250-1335 cm⁻¹ range.

C-Cl Stretching : Strong absorption bands corresponding to the C-Cl bonds are expected in the fingerprint region, typically between 600-800 cm⁻¹.

Interactive Data Table: Expected FT-IR Absorption Bands

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) N-H Stretch Primary Amine 3300 - 3500 (two bands) C-H Stretch Aromatic 3000 - 3100 N-H Bend Primary Amine 1580 - 1650 C=C / C=N Stretch Aromatic Rings 1400 - 1600 C-N Stretch Aromatic Amine 1250 - 1335 C-Cl Stretch Aryl Halide 600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound, which contains conjugated π-systems and heteroatoms with non-bonding electrons, is expected to exhibit absorptions corresponding to π → π* and n → π* transitions. researchgate.netnist.gov

π → π transitions*: These high-energy transitions are expected due to the conjugated systems of the pyridine (B92270) and phenyl rings. They typically result in strong absorption bands in the 200-300 nm range.

n → π transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms) to an anti-bonding π orbital. They are generally weaker than π → π* transitions and appear at longer wavelengths.

The exact position and intensity of these absorption maxima can be influenced by the solvent polarity.

High-Resolution Mass Spectrometry (HRMS, ESI-MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental formula of a compound. For this compound (C₁₁H₈Cl₂N₂), high-resolution mass spectrometry would provide a precise mass measurement.

Molecular Ion Peak : The calculated monoisotopic mass is 238.0119 Da. HRMS can confirm this mass with high accuracy, thus verifying the elemental composition.

Isotopic Pattern : A characteristic isotopic pattern for the molecular ion [M]⁺ will be observed due to the presence of two chlorine atoms. The natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio) will lead to a cluster of peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of a dichlorinated compound.

Interactive Data Table: Expected Mass Spectrometry Data

Parameter Expected Value Molecular Formula C₁₁H₈Cl₂N₂ Calculated Monoisotopic Mass 238.0119 Da Expected Isotopic Peaks [M]⁺, [M+2]⁺, [M+4]⁺ Expected Intensity Ratio ~9:6:1

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions.

Determination of Molecular Geometry and Conformation

While a crystal structure for this compound has not been reported in publicly accessible crystallographic databases, analysis would be expected to reveal key structural features.

Molecular Geometry : The analysis would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles.

Intermolecular Interactions : In the solid state, molecules are likely to be arranged in a specific packing pattern stabilized by intermolecular forces. Hydrogen bonding involving the amine group (N-H···N) and potentially π-π stacking interactions between the aromatic rings would be expected to play a significant role in the crystal lattice.

Analysis of Crystal Packing and Intermolecular Interactions

Hydrogen Bonding Networks

A predominant feature in the crystal structure of 4-Amino-3,5-dichloropyridine is the formation of robust hydrogen bonding networks. The primary interaction involves the amino group (-NH2) acting as a hydrogen bond donor and the pyridinyl nitrogen atom serving as an acceptor. This results in strong N—H⋯N hydrogen bonds that link the molecules into supramolecular chains extending along the b-axis direction. iucr.orgnih.gov These chains are a fundamental motif in the crystal packing of this compound. Additionally, weaker N—H⋯Cl interactions are also observed, further stabilizing the crystal lattice. nih.gov

| Hydrogen Bond Geometry (Å, °) for 4-Amino-3,5-dichloropyridine | |

| D—H⋯A | D⋯A |

| N2—H2A⋯N1 | 2.931 (3) |

| N2—H1A⋯Cl1 | 3.625 (3) |

| Data for 4-Amino-3,5-dichloropyridine, a close isomer of the subject compound. Data sourced from reference iucr.org. |

π-π Stacking Interactions

The arrangement of the aromatic rings in the crystal lattice of 4-Amino-3,5-dichloropyridine facilitates π-π stacking interactions. These interactions occur between the pyridine rings of adjacent supramolecular chains. Specifically, offset π-π stacking is observed, characterized by a centroid-to-centroid distance of 3.8638 (19) Å and a perpendicular distance of 3.4954 (12) Å, with a slip angle of 25.2°. iucr.org These stacking interactions are crucial for the formation of the three-dimensional architecture by linking the one-dimensional hydrogen-bonded chains. iucr.orgnih.gov

Hirshfeld Surface Analysis and 2D Fingerprint Plots

The Hirshfeld surface mapped over dnorm highlights the strongest intermolecular contacts, which appear as red regions. In the case of 4-Amino-3,5-dichloropyridine, these prominent red spots correspond to the N—H⋯N hydrogen bonds. iucr.org

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. The most significant contributions to the crystal packing of 4-Amino-3,5-dichloropyridine are from Cl⋯H/H⋯Cl contacts, accounting for 40.1% of the total interactions. iucr.orgbldpharm.com This is followed by H⋯H contacts at 15.7% and N⋯H/H⋯N contacts at 13.1%, which reflects the importance of the hydrogen bonding network. iucr.orgbldpharm.com Other contacts, including C⋯H/H⋯C (7.3%), Cl⋯Cl (7.1%), C⋯C (6.8%), N⋯C/C⋯N (4.9%), and Cl⋯C/C⋯Cl (3.8%), also play a role in the cohesion of the crystal structure. iucr.orgbldpharm.com

| Intermolecular Contact Contributions from Hirshfeld Surface Analysis of 4-Amino-3,5-dichloropyridine | |

| Contact Type | Contribution (%) |

| Cl⋯H/H⋯Cl | 40.1 |

| H⋯H | 15.7 |

| N⋯H/H⋯N | 13.1 |

| C⋯H/H⋯C | 7.3 |

| Cl⋯Cl | 7.1 |

| C⋯C | 6.8 |

| N⋯C/C⋯N | 4.9 |

| Cl⋯C/C⋯Cl | 3.8 |

| Data for 4-Amino-3,5-dichloropyridine, a close isomer of the subject compound. Data sourced from reference iucr.orgbldpharm.com. |

The shape index of the Hirshfeld surface for 4-Amino-3,5-dichloropyridine confirms the presence of π-π stacking interactions, indicated by the characteristic contiguous red and blue triangular regions around the pyridine rings. iucr.org

Conformational Landscape in the Solid State

The conformation of 4-Amino-3,5-dichloropyridine in the solid state is essentially planar, with the asymmetric unit consisting of a single molecule. iucr.orgnih.gov The C1—N1—C5 bond angle within the pyridine ring is 116.4 (5)°, a deviation from the ideal 120° for sp² hybridization, which is attributed to the steric and electronic effects of the lone pair of electrons on the nitrogen atom. nih.gov In more complex derivatives containing a dichlorophenyl group, the dihedral angle between the pyridine and the dichlorophenyl ring is a key conformational parameter. For instance, in a related pyrimidine (B1678525) derivative, the dihedral angles between the central pyrimidine ring and the attached phenyl and dichlorophenyl rings are 19.1 (2)°, 4.1 (2)°, and 67.5 (2)°. nih.gov While the specific dihedral angle for this compound is not available, it is expected to adopt a conformation that minimizes steric hindrance while allowing for favorable intermolecular interactions.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is employed to determine optimized molecular geometry, electronic properties, and vibrational frequencies. For 5-(3,5-Dichlorophenyl)pyridin-2-amine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would provide a detailed understanding of its fundamental chemical nature. nih.govscirp.orgscirp.org

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. scirp.org

Table 1: Representative Frontier Molecular Orbital Data This table illustrates the typical data obtained from FMO analysis. Values are representative and not specific to this compound.

| Parameter | Representative Value (eV) | Description |

| EHOMO | -6.3 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.5 | Indicator of chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in shades of red and yellow, and regions of positive potential (electron-poor, prone to nucleophilic attack) in shades of blue. scienceopen.com

In this compound, the most negative potential (red) is expected to be located around the nitrogen atom of the pyridine (B92270) ring and the exocyclic amino group, due to the presence of lone pairs of electrons. researchgate.net The chlorine atoms on the phenyl ring would also contribute to electronegative regions. The hydrogen atoms of the amino group and the aromatic rings would exhibit the most positive potential (blue). nih.gov This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and the molecule's binding behavior. mdpi.comscienceopen.com

Theoretical vibrational analysis using DFT is performed to calculate the vibrational frequencies of a molecule, which correspond to modes observed in experimental Infrared (IR) and Raman spectra. nih.gov By calculating the harmonic frequencies of the optimized molecular structure, a predicted spectrum can be generated. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical method, providing a better match with experimental data. scirp.orgnih.gov

For this compound, key vibrational modes would include:

N-H stretching of the amino group.

C-H stretching of the aromatic rings.

C=C and C=N stretching within the pyridine ring.

C-Cl stretching from the dichlorophenyl group.

This analysis aids in the definitive assignment of experimental spectral bands to specific molecular vibrations. nih.govnih.gov

Table 2: Representative Predicted Vibrational Frequencies This table shows examples of predicted vibrational modes. The assignments are based on typical frequency ranges for the functional groups present.

| Vibrational Mode | Representative Wavenumber (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretch | ~3500 | Amino (-NH₂) |

| N-H Symmetric Stretch | ~3400 | Amino (-NH₂) |

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine & Phenyl Rings |

| C=N/C=C Ring Stretch | 1650 - 1450 | Pyridine Ring |

| C-Cl Stretch | 800 - 600 | Dichlorophenyl |

Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness/Softness)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, quantify the chemical reactivity and stability of a molecule. irjweb.comdergipark.org.tr Key descriptors include:

Chemical Hardness (η): Defined as half the HOMO-LUMO energy gap (η = (ELUMO - EHOMO) / 2). Hard molecules have a large energy gap and are less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electronegativity (χ): The negative of the chemical potential (χ = -(EHOMO + ELUMO) / 2). It measures the power of a molecule to attract electrons.

Electrophilicity Index (ω): Defined as ω = μ² / (2η) = χ² / (2η). It measures the energy stabilization when the system acquires additional electronic charge from the environment. dergipark.org.tr

These parameters provide a quantitative measure of the molecule's reactivity trends. nih.govirjweb.com

Table 3: Calculated Global Reactivity Descriptors This table provides an example of how reactivity descriptors are presented. The values are illustrative.

| Descriptor | Formula | Representative Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 |

| Chemical Softness (S) | 1 / η | 0.44 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.05 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.64 |

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the most stable arrangements (conformers) and the dynamics of their interconversion. nih.govjchemlett.com

An important aspect to study would be the rotational barrier around the C-C single bond connecting the pyridine and dichlorophenyl rings. The simulation would track the dihedral angle between the two rings, providing insight into the molecule's flexibility and the planarity of its most stable conformer. nih.gov Such simulations are particularly valuable in understanding how the molecule might interact with biological targets, such as the active site of an enzyme, by revealing its accessible shapes and dynamic behavior in a solution environment. nih.gov

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions play a crucial role in the supramolecular assembly and crystal packing of molecules. NCI analysis, often performed using methods like Hirshfeld surface analysis, helps to visualize and quantify these weak interactions, such as hydrogen bonds, halogen bonds, and π–π stacking. iucr.orgnih.gov

For this compound, the following interactions would be significant in its solid-state structure:

N-H···N Hydrogen Bonds: The amino group can act as a hydrogen bond donor to the nitrogen atom of a neighboring pyridine ring, forming molecular chains or dimers. iucr.org

Halogen Interactions: The chlorine atoms can participate in Cl···H or Cl···Cl contacts, influencing the crystal packing. iucr.org

π–π Stacking: The aromatic pyridine and dichlorophenyl rings can stack on top of each other, contributing to the stability of the crystal lattice. iucr.org

Hirshfeld surface analysis generates 2D fingerprint plots that summarize the percentage contribution of different types of intermolecular contacts, providing a quantitative picture of the crystal packing forces. mdpi.comiucr.org

Theoretical Studies on Solvent Effects on Molecular and Electronic Structure

Computational chemistry provides critical insights into how the surrounding solvent environment influences the behavior of a molecule. For this compound, theoretical studies investigate the impact of solvents on its molecular geometry, electronic properties, and spectroscopic signatures. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), often combined with continuum solvent models like the Polarizable Continuum Model (PCM). mq.edu.au

These models approximate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in various environments, from nonpolar (e.g., Toluene) to polar (e.g., Ethanol, Water). Research on similar heterocyclic compounds demonstrates that solvent polarity can significantly alter the electronic distribution within the molecule. researchgate.netymerdigital.com An increase in solvent polarity often leads to greater stabilization of polar structures. For this compound, this would be reflected in a change in its dipole moment. As the solvent polarity increases, the calculated dipole moment is expected to rise due to enhanced polarization of the solute molecule.

Furthermore, solvent models are crucial for accurately predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. cas.cz The arrangement of solvent molecules in the first solvation sphere can cause significant changes in the computed NMR parameters, highlighting the importance of including specific solvent interactions for precise structural elucidation. cas.cz Dynamically averaged values obtained from combined cluster/continuum models often yield the most accurate predictions. cas.cz For instance, studies on other molecules have shown that aqueous solvents can induce notable shifts in the NMR signals of atoms like nitrogen compared to the values calculated in a vacuum. cas.cz

The stability of the molecule in different solvents is also a key area of investigation. Theoretical calculations on related styryl dyes have shown that they are more stable in polar solvents. ymerdigital.com Similar effects would be anticipated for this compound, where polar solvents could interact favorably with the amine group and the nitrogen atom of the pyridine ring.

Table 1: Illustrative Theoretical Data on Solvent Effects on the Dipole Moment of this compound

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.0 | 3.15 |

| Toluene | 2.38 | 3.88 |

| Ethanol | 24.55 | 4.52 |

| Water | 78.39 | 4.75 |

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry often exhibit interesting nonlinear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. researchgate.netjournaleras.com The compound this compound, which features a pyridine ring (an electron-accepting group) and an amino group (an electron-donating group), possesses the characteristics of a push-pull system, which is favorable for NLO activity. researchgate.net

Theoretical predictions of NLO properties are typically performed using quantum chemical calculations, such as DFT. journaleras.com These calculations are used to determine key parameters like the molecular electronic dipole moment (μ), the mean polarizability (α), and, most importantly, the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. journaleras.com Pyridine-based organic crystals are known to exhibit superior NLO properties, including high NLO coefficients and wide optical transparency. researchgate.net

For a molecule like this compound, computational studies would analyze the magnitude of the first-order hyperpolarizability. A large β value indicates a significant NLO response. journaleras.com For comparison, the calculated β value is often compared to that of a standard NLO material like urea. journaleras.com Studies on structurally related compounds, such as 5-(trifluoromethyl)pyridine-2-thiol, have shown that they can have hyperpolarizability values many times greater than that of urea, indicating their potential as NLO materials. journaleras.com

The analysis also involves examining the frontier molecular orbitals (HOMO and LUMO). A small HOMO-LUMO energy gap is often associated with a higher NLO response because it facilitates intramolecular charge transfer (ICT) from the donor (amino group) to the acceptor (pyridine ring) upon excitation. ymerdigital.com The dichlorophenyl substituent can also influence the electronic properties and crystalline packing, which in turn affects the bulk NLO properties of the material.

Table 2: Predicted Nonlinear Optical Properties of this compound (Illustrative Values)

| Parameter | Symbol | Calculated Value (a.u.) | Calculated Value (esu) |

| Dipole Moment | μ | 3.15 D | - |

| Mean Polarizability | α | 185.3 | 0.275 x 10⁻²² |

| First-Order Hyperpolarizability | β | 1200.5 | 10.35 x 10⁻³⁰ |

Ligand-Target Interaction Modeling at a Theoretical Level

Molecular docking and other computational techniques are powerful tools for predicting and analyzing the interaction of small molecules with biological targets, such as proteins and enzymes. mdpi.com For this compound, which is a scaffold of interest in medicinal chemistry, theoretical ligand-target interaction modeling can elucidate its potential mechanism of action and guide the design of more potent derivatives. nih.gov

Molecular docking simulations are used to predict the preferred binding pose of the ligand within the active site of a target protein. mdpi.com This process involves scoring functions that estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov A lower binding energy suggests a more favorable interaction. Many pyridine and aminopyridine derivatives have been investigated as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are important targets in cancer therapy. nih.govmdpi.com

A theoretical docking study of this compound against a kinase target would identify key molecular interactions. These typically include:

Hydrogen Bonds: The amine group and the pyridine nitrogen are capable of forming crucial hydrogen bonds with amino acid residues in the protein's active site, such as aspartate or lysine. nih.gov

Hydrophobic Interactions: The dichlorophenyl ring would likely engage in hydrophobic and van der Waals interactions with nonpolar residues. rjptonline.org

Halogen Bonds: The chlorine atoms on the phenyl ring may form halogen bonds with electron-donating atoms in the protein backbone or side chains. rjptonline.org

Following docking, Molecular Dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. nih.gov These simulations provide a more dynamic picture of the interaction and can help validate the binding mode obtained from docking. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Protein Kinase Target

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

| EGFR Kinase | -8.5 | MET793, LYS745, ASP855 | Hydrogen Bond, Hydrophobic |

| CDK2 Kinase | -9.2 | LEU83, LYS33, ASP145 | Hydrogen Bond, Halogen Bond |

Structure Activity Relationship Sar Methodologies and Design Principles

Methodological Frameworks for SAR Studies on Substituted Pyridines

The SAR analysis of substituted pyridines involves a variety of methodological frameworks aimed at identifying key structural motifs and physicochemical properties that govern their biological effects. Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, offers a versatile scaffold for modification due to its unique electronic properties and ability to form hydrogen bonds. nih.govmdpi.com

A common approach in SAR studies is the systematic modification of different parts of the molecule. For a compound like 5-(3,5-Dichlorophenyl)pyridin-2-amine, this would involve substitutions on the pyridine ring, the dichlorophenyl ring, and the 2-amino group. nih.gov Researchers analyze how these changes in structure affect the compound's interaction with its biological target. For instance, the position and nature of substituents on the pyridine ring can significantly influence antiproliferative activity. nih.gov The addition of functional groups like methoxy (O-CH3), amino (NH2), hydroxyl (OH), and halogens can alter the compound's electronic distribution, lipophilicity, and steric profile, thereby impacting its biological activity, often measured by IC50 values. nih.gov

The general framework for conducting SAR studies on substituted pyridines typically includes:

Synthesis of Analogues: A library of related compounds is synthesized with systematic variations in substituents, their positions, and the core scaffold itself.

Biological Evaluation: The synthesized compounds are tested for their biological activity using in vitro and/or in vivo assays.

Data Analysis: The relationship between the structural modifications and the observed biological activity is analyzed to identify trends and key structural features. This can range from qualitative observations to quantitative models.

One study on imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors illustrates this process, where a series of compounds were designed, synthesized, and biologically evaluated to establish a clear structure-activity relationship. nih.gov

Bioisosteric Replacement Strategies in Scaffold Modification

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve its properties while maintaining or enhancing its biological activity. mdpi.com It involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties. nih.govacs.org This technique is widely employed to enhance potency, selectivity, improve pharmacokinetic properties, and reduce toxicity. nih.govacs.org

Amide bonds are prevalent in many biologically active molecules but can be susceptible to metabolic degradation. acs.org Their replacement with more stable bioisosteres is a common strategy to improve the pharmacokinetic profile of a drug candidate. nih.govacs.org Amide bioisosteres are chemical groups that mimic the spatial arrangement and electronic properties of the amide group.

Common amide bioisosteres include:

1,2,3-Triazoles

Oxadiazoles

Tetrazoles

Fluoroalkenes

Trifluoroethylamines nih.govacs.org

The replacement of an amide with a trifluoroethylamine, for example, has been shown to lead to high potency, selectivity, and metabolic stability in certain compounds. u-tokyo.ac.jp This strategy can be particularly useful in modifying linkers or side chains attached to the pyridine scaffold.

Ring bioisosterism involves the replacement of one ring system with another that has a similar size, shape, and electronic character. This can be a powerful tool for scaffold modification, allowing for the exploration of new chemical space and the potential to overcome liabilities associated with the original ring system. fiveable.me

In the context of substituted pyridines, the pyridine ring itself can be replaced by other aromatic or heteroaromatic rings. For example, a phenyl ring can often be replaced by a pyridine or thiophene ring to modulate properties like solubility, metabolism, and target interactions. slideshare.net The nitrogen atom in the pyridine ring introduces a dipole moment and a hydrogen bond acceptor capability, which are important considerations in bioisosteric replacement. nih.gov

A study on antimalarial 3,5-diaryl-2-aminopyridines demonstrated the successful application of ring bioisosterism by replacing the pyridine core with a pyrazine ring, leading to a novel series of analogues with potent oral antimalarial activity. nih.gov Conversely, other modifications to the pyridine core in this study resulted in a loss of activity, highlighting the specific requirements for successful bioisosteric replacement. nih.gov

| Original Ring | Potential Bioisosteric Replacements | Rationale for Replacement |

| Benzene | Pyridine, Thiophene, Pyrazole | Introduce hydrogen bond acceptors/donors, alter polarity, improve solubility. fiveable.meslideshare.net |

| Pyridine | Pyrazine, Pyrimidine (B1678525), Phenyl | Modulate basicity, alter dipole moment, explore different binding interactions. nih.gov |

| Imidazole | Pyrazole, Triazole | Modify hydrogen bonding patterns and pKa. fiveable.me |

Rational Design Approaches for Modulating Electronic and Steric Properties

Rational drug design aims to create new molecules with a specific biological activity based on a detailed understanding of the biological target's structure and mechanism. Modulating the electronic and steric properties of a lead compound like this compound is a key aspect of this process.

Electronic Properties: The electronic nature of the substituents on the pyridine and phenyl rings can significantly influence the molecule's reactivity, polarity, and ability to participate in various intermolecular interactions such as hydrogen bonding and π-π stacking. acs.orgmdpi.com The introduction of electron-withdrawing or electron-donating groups can tune the pKa of the pyridine nitrogen and the 2-amino group, affecting the compound's ionization state at physiological pH and its interaction with the target protein. nih.gov

Steric Properties: The size and shape of substituents play a crucial role in determining how well a molecule fits into the binding site of its target. Bulky substituents can create steric hindrance, preventing optimal binding, while smaller groups may not provide sufficient van der Waals interactions. tesisenred.netnih.gov The strategic placement of substituents can also be used to control the conformation of the molecule, locking it into a more active or selective orientation.

A study on the antiproliferative activity of pyridine derivatives found that the number and position of methoxy groups were directly related to their activity, demonstrating the importance of both electronic and steric factors. nih.gov

Chemoinformatics and QSAR Approaches in Compound Optimization

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) are computational tools that are invaluable in the optimization of lead compounds. nih.govresearchgate.net

Chemoinformatics involves the use of computational methods to analyze and manage large sets of chemical data. This can include the creation of virtual libraries of compounds, prediction of their physicochemical properties (like solubility and lipophilicity), and assessment of their drug-likeness.

QSAR is a modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.comnih.gov By quantifying the effects of various molecular descriptors (representing electronic, steric, and hydrophobic properties), QSAR models can predict the activity of novel, unsynthesized compounds. chemrevlett.com This allows for the prioritization of synthetic efforts towards the most promising candidates, thereby accelerating the drug discovery process. nih.gov

For pyridine derivatives, QSAR models have been successfully employed to predict their anticancer activity. chemrevlett.com These models can provide insights into the key structural features required for high potency and guide the design of new analogues with improved activity.

| QSAR Parameter | Description | Impact on Biological Activity |

| Electronic Descriptors | (e.g., Hammett constants, partial charges) Quantify the electron-donating or -withdrawing nature of substituents. | Influences binding affinity through electrostatic interactions and hydrogen bonding. |

| Steric Descriptors | (e.g., Taft steric parameters, molar refractivity) Describe the size and shape of the molecule or its substituents. | Determines the fit of the molecule in the target's binding site. |

| Hydrophobic Descriptors | (e.g., LogP, LogD) Measure the lipophilicity of the molecule. | Affects membrane permeability, solubility, and hydrophobic interactions with the target. |

| Topological Descriptors | (e.g., connectivity indices) Describe the branching and connectivity of the molecular structure. | Can correlate with overall molecular shape and flexibility. |

Principles of Lead Optimization and Scaffold Hopping

Lead optimization is an iterative process in drug discovery where a "lead" compound with initial promising activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. patsnap.comdanaher.com This involves a cycle of designing, synthesizing, and testing new analogues based on the SAR data obtained. patsnap.com The goal is to develop a preclinical drug candidate with an optimal balance of desired properties. danaher.com

Scaffold hopping is a more radical approach to lead optimization where the core structure, or "scaffold," of a lead compound is replaced with a structurally different one while retaining the key pharmacophoric features responsible for biological activity. researchgate.neteurofinsdiscovery.com This strategy is often employed to:

Escape from undesirable physicochemical or pharmacokinetic properties associated with the original scaffold.

Explore novel chemical space and generate new intellectual property. researchgate.net

Identify compounds with improved potency or a different selectivity profile. nih.gov

For a compound like this compound, scaffold hopping could involve replacing the pyridin-2-amine core with another heterocyclic system that maintains the relative orientation of the 3,5-dichlorophenyl group and the key interaction points of the amino group. This can lead to the discovery of entirely new classes of compounds with similar biological activity. eurofinsdiscovery.com

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Methodological Advances

Research surrounding 5-(3,5-Dichlorophenyl)pyridin-2-amine has provided valuable contributions to synthetic organic chemistry and drug discovery. The compound is recognized as a key building block for constructing more complex molecular architectures. Its structure, featuring a pyridine (B92270) core with an amine at the 2-position and a 3,5-dichlorophenyl group at the 5-position, is of significant interest in medicinal chemistry. The dichlorophenyl moiety often enhances lipophilicity, which can influence how the molecule binds to biological targets, while the aminopyridine portion provides critical electronic and steric properties.

Significant methodological progress has been made in the synthesis of this and related compounds. The Suzuki-Miyaura coupling reaction stands out as a primary method for its preparation, offering a good balance of yield and purity. The development and application of this scaffold have led to its identification in molecules with potent biological activity. Notably, the (3,5-dichlorophenyl)pyridine framework is a core component of recently developed inhibitors of furin, a proprotein convertase, highlighting its potential in the creation of broad-spectrum antiviral agents. scienceopen.com Furthermore, the aminopyridine and aminopyrimidine scaffolds are well-established in the design of kinase inhibitors, suggesting the utility of this compound as a starting point for developing targeted cancer therapeutics. nih.govnih.gov

Table 1: Comparative Analysis of Synthetic Methods for this compound and Related Structures

| Method | Typical Yield | Purity | Scalability | Key Considerations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 75–85% | >95% | High | Requires expensive palladium catalysts. |

| Nucleophilic Aromatic Substitution (SNAr) | 60–70% | >90% | Moderate | Cost-effective but often involves longer reaction times. |

| Chlorination-Functionalization | 50–65% | >95% | High | Favored in industrial workflows for compatibility with existing infrastructure. |

| Cascade Reactions | 60–70% | >98% | Low | Can produce high purity products but may be difficult to scale. |

Identification of Remaining Challenges in Chemical Synthesis and Characterization

Purification of the final product to a high degree of purity necessitates chromatographic techniques, which are often resource-intensive and not ideal for large-scale industrial processes. Furthermore, while basic characterization data for the compound is available, a comprehensive public repository of its advanced structural information, such as single-crystal X-ray diffraction data, is lacking. Detailed crystallographic studies, like those performed on related compounds such as 4-amino-3,5-dichloropyridine, are needed to fully understand its solid-state conformation and intermolecular interactions, which are crucial for rational drug design and materials science applications. nih.goviucr.org

Prospective Avenues for Theoretical and Computational Exploration

The field of computational chemistry offers significant opportunities to deepen the understanding of this compound. Building on in silico studies of similar pyridine and triazine systems, several avenues for exploration are apparent. academie-sciences.fracademie-sciences.fr

Molecular docking simulations could be a powerful tool to predict and analyze the binding interactions of this compound with a variety of protein targets, particularly kinases and proteases. scienceopen.comnih.gov Such studies could elucidate the specific contributions of the dichlorophenyl and aminopyridine moieties to binding affinity and selectivity. Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic properties, molecular orbital energies, and electrostatic potential map. academie-sciences.fr This would provide fundamental insights into its reactivity and guide further synthetic modifications.

Moreover, molecular dynamics (MD) simulations could assess the stability of the ligand-protein complex over time, offering a more dynamic picture of the binding event than static docking models. academie-sciences.fr The creation of Quantitative Structure-Activity Relationship (QSAR) models, based on a library of synthesized derivatives, would enable the prediction of biological activity and help prioritize the synthesis of new compounds with potentially enhanced potency.

Broader Implications for Heterocyclic Chemistry and Molecular Design

The investigation of this compound has broader implications for both heterocyclic chemistry and the principles of modern molecular design. The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs. researchgate.net The synthesis and functionalization of this particular derivative contribute to the expansive chemical space of substituted pyridines, providing new tools and building blocks for chemists. arkat-usa.org

The 3,5-dichlorophenyl group is a privileged substituent in bioactive molecules, and studying its electronic and steric influence on the pyridine core enhances the fundamental understanding of structure-activity relationships (SAR). scienceopen.com The symmetric chlorine substitution can promote favorable intermolecular interactions, such as π-π stacking, which can be critical for high-affinity binding to biological targets.

From a molecular design perspective, this compound exemplifies the power of scaffold-based drug discovery. The aminopyridine core is a known hinge-binding motif in many kinase inhibitors, while the appended dichlorophenyl group serves to anchor the molecule in adjacent hydrophobic pockets. nih.gov Research on related furin inhibitors has revealed that this class of compounds can induce a conformational change in the enzyme's active site, creating a novel binding pocket in a process known as induced-fit. scienceopen.com This finding suggests that the this compound scaffold is not merely a rigid key fitting into a lock, but a dynamic tool capable of remodeling its target, opening new and exciting possibilities for the design of highly selective and potent therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.